(S)-Methadone Hydrochloride
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Overview
Description
Esmethadone hydrochloride, also known as dextromethadone, is the (S)-enantiomer of methadone. It acts primarily as an N-methyl-D-aspartate receptor antagonist, among other actions. Unlike its counterpart levomethadone, esmethadone hydrochloride has low affinity for opioid receptors and lacks significant respiratory depressant action and abuse liability . It is currently under development for the treatment of major depressive disorder .
Preparation Methods
Esmethadone hydrochloride can be synthesized through asymmetric synthesis to prepare both esmethadone (S-(+)-methadone) and levomethadone (R-(−)-methadone) . The synthetic route involves the use of lipase-catalyzed acylations to achieve optically active methadones . Industrial production methods are still under development, with ongoing research to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Esmethadone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert esmethadone hydrochloride into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Esmethadone hydrochloride has shown promise in several scientific research applications:
Chemistry: It is used as a reference compound in studies involving N-methyl-D-aspartate receptor antagonists.
Biology: Research has shown its potential in modulating neural plasticity and cognitive functions.
Medicine: Esmethadone hydrochloride is being developed as a rapid-acting antidepressant for major depressive disorder.
Industry: Its unique properties make it a candidate for further research in pharmaceutical development.
Mechanism of Action
Esmethadone hydrochloride exerts its effects primarily by acting as an N-methyl-D-aspartate receptor antagonist . This action blocks the excitatory neurotransmitter glutamate from binding to the receptor, thereby reducing excitatory neurotransmission. This mechanism is believed to contribute to its rapid antidepressant effects . Additionally, esmethadone hydrochloride has low affinity for mu opioid receptors, which minimizes the risk of respiratory depression and abuse .
Comparison with Similar Compounds
Esmethadone hydrochloride is compared with other similar compounds such as:
Esketamine: Another N-methyl-D-aspartate receptor antagonist used for treatment-resistant depression.
Ketamine: Known for its rapid antidepressant effects but limited by adverse effects.
Dextromethorphan: Used in combination with quinidine for pseudobulbar affect.
Memantine: Used for Alzheimer’s disease. Esmethadone hydrochloride is unique in its low affinity for opioid receptors and its potential for rapid antidepressant effects without significant side effects.
Properties
CAS No. |
15284-15-8 |
---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1 |
InChI Key |
FJQXCDYVZAHXNS-LMOVPXPDSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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